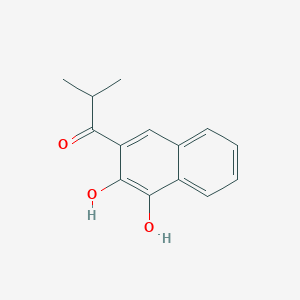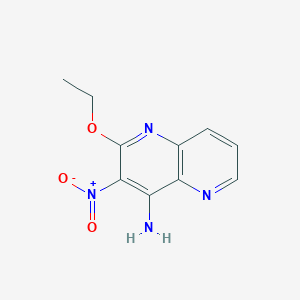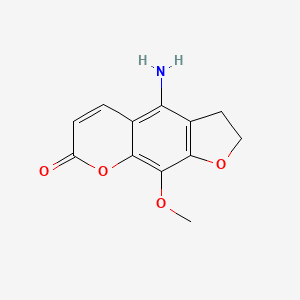
6-(Pentyloxy)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pentyloxy)quinolin-3-amine: is a heterocyclic aromatic compound that features a quinoline core substituted with a pentyloxy group at the 6-position and an amino group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentyloxy)quinolin-3-amine can be achieved through various methods. One common approach involves the Friedländer synthesis , where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core. The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a pentyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-(Pentyloxy)quinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: 6-(Pentyloxy)quinolin-3-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimalarial, antibacterial, and antifungal agent. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 6-(Pentyloxy)quinolin-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes and disrupt cellular processes in pathogens. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Further research is needed to fully elucidate the molecular pathways involved .
Comparaison Avec Des Composés Similaires
8-Quinolinamines: These compounds share a similar quinoline core but differ in the position and nature of substituents.
N-(2-Arylethyl)quinolin-3-amines: These derivatives have shown promising anti-mycobacterial activity and are structurally related to 6-(Pentyloxy)quinolin-3-amine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group at the 6-position and amino group at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
6-pentoxyquinolin-3-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-7-17-13-5-6-14-11(9-13)8-12(15)10-16-14/h5-6,8-10H,2-4,7,15H2,1H3 |
Clé InChI |
SAIKAGUFWBZKCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC2=CC(=CN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)


